Aminophylline

描述

This compound is a drug combination that contains theophylline and ethylenediamine in a 2:1 ratio. Once in the body, theophylline is released and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Similar to other theophyllines, this compound is indicated for the treatment of lung diseases such as asthma, chronic bronchitis, and COPD. The majority of this compound medications are discontinued and the remaining medications on the market are in short supply.

This compound is a methylxanthine and derivative of theophylline. This compound relaxes smooth muscles, particularly bronchial muscles. This xanthine most likely exerts its effect by inhibiting cAMP or cGMP phosphodiesterases, thereby increasing levels of the second messenger cAMP or cGMP intracellularly. Other mode of actions include an adenosine antagonistic effect on the activity of CD4 lymphocytes and mediator release from mast cells thereby decreasing lung sensitivity to allergens and other substances that cause inflammation. This compound also acts as a CNS stimulant and exerts a positive chronotropic and inotropic effect on the heart.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1940 and is indicated for airway obstruction and asthma and has 7 investigational indications.

A methylxanthine derivative from tea with diuretic, smooth muscle relaxant, bronchial dilation, cardiac and central nervous system stimulant activities. Mechanistically, theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Theophylline is marketed under several brand names such as Uniphyl and Theochron, and it is indicated mainly for asthma, bronchospasm, and COPD.

A drug combination that contains THEOPHYLLINE and ethylenediamine. It is more soluble in water than theophylline but has similar pharmacologic actions. It's most common use is in bronchial asthma, but it has been investigated for several other applications.

See also: Theophylline (broader).

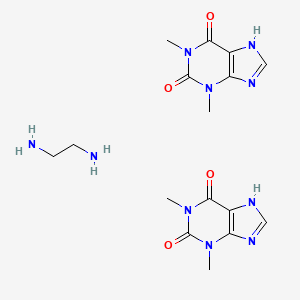

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFAHBPWDRTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883359 | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in alcohol, ether | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellowish granules or powder | |

CAS No. |

317-34-0, 95646-60-9 | |

| Record name | Aminophylline [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulmophylline (new) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Metabolism of Aminophylline in Laboratory Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of aminophylline, a crucial bronchodilator, in key laboratory animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active component, theophylline, in preclinical species is fundamental for the successful development of novel respiratory therapeutics and for the accurate interpretation of toxicological and efficacy studies. This document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes key metabolic and signaling pathways to support researchers in designing and executing robust preclinical investigations.

Pharmacokinetics of this compound/Theophylline

The pharmacokinetic profile of theophylline, the active moiety of this compound, exhibits notable variability across different laboratory animal species. These differences are critical considerations when selecting an appropriate animal model for preclinical studies and for extrapolating data to human clinical scenarios. The following tables summarize key pharmacokinetic parameters of theophylline following this compound or theophylline administration in rats, dogs, and rabbits.

Table 1: Pharmacokinetic Parameters of Theophylline in Rats

| Strain/Sex | Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (L/h/kg) | Bioavailability (F) (%) | Cmax (µg/mL) | Tmax (h) | Reference |

| Sprague-Dawley (Male) | Intraperitoneal (this compound) | 5 | 2.88 | - | - | - | 19.0 (µmol/L) | - | [1] |

| Sprague-Dawley (Male) | Intraperitoneal (this compound) | - | 5.87 | - | - | - | 42.4 (µmol/L) | - | [1] |

| Female | Intraperitoneal (this compound) | 13.33 | 4.62 | - | - | - | - | - |

Note: Some studies report pharmacokinetic parameters for amikacin co-administered with this compound, where this compound influenced the pharmacokinetics of amikacin.[1]

Table 2: Pharmacokinetic Parameters of Theophylline in Dogs

| Breed | Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/kg/min) | Bioavailability (F) (%) | Cmax (µg/mL) | Tmax (h) | Reference |

| Beagle | Intravenous (this compound) | 12.12 | 5.5 | - | - | - | 14.34 | - | [2] |

| Beagle | Intravenous (Theophylline) | 10 | 5.5 | - | - | - | 14.26 | - | [2] |

| Healthy Adult | Intravenous (this compound) | 11 (8.6 as Theophylline) | 8.4 | 0.546 | 0.780 | - | - | - | [3] |

| Healthy Adult | Oral (Extended-Release Theophylline Tablets) | 15.5 | - | - | - | >80 | - | - | [3] |

| Healthy Adult | Oral (Extended-Release Theophylline Capsules) | 15.45 | - | - | - | >80 | - | - | [3] |

| - | Intravenous (this compound) | - | 5.7 | 0.82 | - | - | - | - | [4] |

| - | Oral (this compound Tablets) | - | - | - | - | 91 | - | - | [4] |

Table 3: Pharmacokinetic Parameters of Theophylline in Rabbits

| Strain/Sex | Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (L/h/kg) | Bioavailability (F) (%) | Reference |

| Male | Intravenous (Theophylline) | 12 | - | - | - | - | [5] |

| - | Intravenous (Theophylline) | - | - | - | - | - | [6] |

Metabolism of Theophylline in Laboratory Animals

The biotransformation of theophylline is primarily hepatic and involves cytochrome P450 (CYP) enzymes. The metabolic pathways and the predominant metabolites can differ between species, influencing the drug's clearance and potential for drug-drug interactions.

In rats , theophylline is principally metabolized by the CYP1A subfamily of enzymes.[7] The major metabolic pathway is 8-hydroxylation to form 1,3-dimethyluric acid (1,3-DMU), which accounts for approximately 94% of the total metabolites.[7] N-demethylation to 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX) are minor pathways in this species.[7] A study utilizing a sensitive LC-MS/MS method identified theophylline and its four metabolites (1,3-DMU, 3-MX, 1-MX, and 1-methyluric acid) in rat plasma.[8][9]

In dogs , the primary metabolites of theophylline found in urine are 3-methylxanthine (3-MX) and 1,3-dimethyluric acid (1,3-DMU).

In rabbits , similar to rats, the main metabolic pathway is 8-hydroxylation to 1,3-DMU, constituting about 77% of the metabolites. N-demethylation to 1-MX is a more significant pathway in rabbits compared to rats, accounting for around 20% of the metabolites, while the formation of 3-MX is a minor route.[7] The metabolism of theophylline in rabbits involves multiple forms of cytochrome P450.[7]

Experimental Protocols

Accurate and reproducible pharmacokinetic data rely on well-defined and consistently executed experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Drug Administration

3.1.1. Intravenous (IV) Administration in Dogs A single dose of this compound (e.g., 11 mg/kg, equivalent to 8.6 mg/kg of theophylline) is administered as a bolus over 15 to 30 seconds into the jugular vein via a 16-gauge catheter.[10] Food is typically withheld for 12 hours before and after drug administration.[10]

3.1.2. Oral Gavage Administration in Dogs Oral gavage is a common technique for administering test compounds directly into the stomach. A refined protocol involves habituating the dogs to the procedure to minimize stress and ensure accurate dosing. This may involve sham dosing or positive reinforcement training.[11][12]

3.1.3. Intraperitoneal (IP) Administration in Rats this compound solution (e.g., 5 mg/kg) is administered via the intraperitoneal route.[1] This method allows for rapid absorption into the systemic circulation.

Blood Sample Collection

3.2.1. Serial Blood Sampling in Rats For serial blood sampling, jugular vein cannulation is a reliable method that allows for the collection of multiple blood samples from unanesthetized and unrestrained rats over an extended period.[13] Alternatively, blood can be collected from the tail vein at specified time points.[1][14] To avoid significant hemodynamic effects that could alter pharmacokinetic parameters, the total blood volume collected should be carefully considered.[15]

3.2.2. Blood Sampling in Dogs Blood samples are collected at various time points for up to 36 hours after dosing.[3] Samples are typically drawn from a vein, and plasma is separated by centrifugation and stored frozen until analysis.[3]

Analytical Methodology

3.3.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Theophylline and its Metabolites in Rat Plasma [8]

-

Sample Preparation: A 0.2 mL plasma sample is used.

-

Chromatographic Separation: A Gemini C18 column (50 mm × 4.60 mm, 5 μm) with reversed-phase chromatography is employed.

-

Detection: Electrospray ionization in negative ion multiple reaction monitoring (MRM) mode is used. The transitions monitored are specific for theophylline and its metabolites (1,3-DMU, 3-MX, 1-MX, and 1-MU).

-

Validation: The method is validated for a concentration range of 0.05 to 30 µg/mL for most analytes, with intra- and inter-day precision and accuracy within acceptable limits (RSD < 13%, RE between -8.8% and 9.7%).

3.3.2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Theophylline in Rabbit Plasma

-

Sample Preparation: Protein precipitation is used to extract theophylline from plasma samples.

-

Chromatography: A C18 column is used with a mobile phase consisting of a mixture of water and acetonitrile.

-

Detection: Theophylline is detected by UV absorbance at a specific wavelength.

-

Internal Standard: An internal standard is used for accurate quantification.

Key Signaling Pathways of Theophylline

Theophylline exerts its pharmacological effects through multiple mechanisms of action, primarily involving the inhibition of phosphodiesterases, antagonism of adenosine receptors, and activation of histone deacetylases.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.

Adenosine Receptor Antagonism

Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine, when bound to its receptors on airway smooth muscle cells, can induce bronchoconstriction. By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction.

Histone Deacetylase (HDAC) Activation

At therapeutic concentrations, theophylline can activate histone deacetylase-2 (HDAC2). In inflammatory conditions like asthma, there is an increase in histone acetyltransferase (HAT) activity, leading to the acetylation of histones and the transcription of pro-inflammatory genes. By activating HDAC2, theophylline promotes the deacetylation of histones, thereby suppressing the expression of these inflammatory genes.

References

- 1. Effect of this compound on the pharmacokinetics of amikacin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic studies of theophylline in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline pharmacokinetics and metabolism in rabbits following single and repeated administration of Capsicum fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics of theophylline in rabbits and in humans with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theophylline metabolism by human, rabbit and rat liver microsomes and by purified forms of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Refining dosing by oral gavage in the dog: A protocol to harmonise welfare - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Refining dosing by oral gavage in the dog: a protocol to harmonise welfare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of mode of intravenous administration and blood sample collection on rat pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lar.fsu.edu [lar.fsu.edu]

A Historical Perspective on the Use of Aminophylline in Respiratory Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophylline, a 2:1 complex of theophylline and ethylenediamine, has held a significant position in the therapeutic arsenal for respiratory diseases for over eight decades.[1] Initially lauded for its bronchodilatory effects, its use has evolved with a deeper understanding of its complex mechanisms of action and the advent of more targeted therapies. This technical guide provides a historical perspective on the use of this compound in respiratory research, detailing its mechanisms of action, summarizing key quantitative data from historical clinical trials, and outlining the experimental protocols employed in seminal studies.

Mechanisms of Action: An Evolving Understanding

The therapeutic effects of this compound in respiratory diseases are now understood to be mediated through several distinct molecular pathways. While initially thought to act solely as a bronchodilator, subsequent research has unveiled its anti-inflammatory and other beneficial properties.

Phosphodiesterase (PDE) Inhibition

The earliest recognized mechanism of action for this compound is the non-selective inhibition of phosphodiesterase enzymes, particularly PDE3 and PDE4.[1][2] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1]

Adenosine Receptor Antagonism

This compound also acts as a non-selective antagonist of adenosine receptors, particularly A1 and A2A receptors.[3] Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, this compound mitigates this effect. However, this mechanism is also associated with some of the drug's adverse effects, such as cardiac arrhythmias and seizures, due to the antagonism of A1 receptors in the heart and central nervous system.[3]

Histone Deacetylase (HDAC) Activation

A more recently discovered mechanism involves the activation of histone deacetylases, particularly HDAC2.[1][4] In inflammatory lung diseases like asthma and COPD, there is an increase in the activity of histone acetyltransferases (HATs), leading to the acetylation of histones and subsequent transcription of inflammatory genes. Corticosteroids exert their anti-inflammatory effects in part by recruiting HDAC2 to repress these genes. In some patients, particularly those with severe asthma or COPD, HDAC2 activity is reduced, leading to corticosteroid resistance. Theophylline, at low concentrations, can restore HDAC2 activity, thereby reducing the expression of inflammatory genes and potentially reversing corticosteroid insensitivity.[1][4][5]

Quantitative Data from Historical Respiratory Research

The following tables summarize quantitative data from key historical studies on the use of this compound in asthma and Chronic Obstructive Pulmonary Disease (COPD).

Table 1: Efficacy of Intravenous this compound in Acute Asthma in Children

| Study (Year) | Patient Population | Intervention | Outcome Measure | Results | Citation |

| Yung et al. (1998) | 163 children with severe acute asthma | IV this compound vs. placebo (in addition to standard therapy) | Spirometry (FEV1), Oxygen Saturation | Greater improvement in spirometry at 6 hours and higher oxygen saturation in the first 30 hours in the this compound group. | [6][7] |

| Mitra et al. (2005) | 380 children (meta-analysis of 7 trials) | IV this compound vs. placebo (in addition to standard therapy) | FEV1 % predicted | Significant improvement in FEV1% predicted at 6-8 hours, 12-18 hours, and 24 hours in the this compound group. | [8][9] |

Table 2: Efficacy of Intravenous this compound in Acute Exacerbations of COPD

| Study (Year) | Patient Population | Intervention | Outcome Measure | Results | Citation |

| Seidenfeld et al. (1997) | 52 men with COPD exacerbations | IV this compound vs. placebo (in addition to standard therapy) | FEV1, Vital Capacity (VC) | No statistically significant difference in FEV1 or VC improvement between the this compound and placebo groups. | [10] |

| Bhattacharyya et al. (2023) | 30 patients with refractory COPD exacerbations | IV this compound infusion vs. historical controls | PaCO2, P/F ratio, Dyspnea score | Significant reduction in PaCO2, improvement in P/F ratio, and improvement in dyspnea severity in the this compound group. | [11][12][13][14] |

Experimental Protocols from Key Studies

While detailed, step-by-step protocols from early historical studies are often not fully documented in publications, the following outlines the general methodologies employed in key clinical trials investigating this compound.

Protocol 1: Randomized Controlled Trial of Intravenous this compound in Severe Acute Asthma in Children (Based on Yung et al., 1998)

-

Objective: To determine the additional benefit of intravenous this compound in children with severe acute asthma already receiving high-dose inhaled salbutamol, inhaled ipratropium, and intravenous steroids.

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Patient Population: 163 children admitted to the hospital with severe acute asthma who were unresponsive to initial nebulized salbutamol.

-

Intervention:

-

Loading Dose: An initial intravenous loading dose of this compound (or placebo) was administered. The specific dose was calculated based on whether the child had received a theophylline preparation within the previous 24 hours.

-

Maintenance Infusion: Following the loading dose, a continuous intravenous infusion of this compound (or placebo) was maintained.

-

-

Outcome Measures:

-

Primary: Spirometry (FEV1) measured at baseline and at 6 hours post-intervention.

-

Secondary: Oxygen saturation monitored continuously for the first 30 hours, need for mechanical ventilation.

-

-

Workflow:

Protocol 2: Study of Intravenous this compound in Acute Exacerbations of COPD (Based on Bhattacharyya et al., 2023)

-

Objective: To evaluate the utility and treatment effects of this compound in patients with acute exacerbations of COPD who remained hypercapnic despite standard therapy.

-

Study Design: Prospective, non-randomized cohort study with a historical control group.

-

Patient Population: 30 patients with AECOPD with persistent hypercapnia after 48 hours of standard treatment, including non-invasive ventilation.

-

Intervention:

-

Loading Dose: A slow intravenous loading dose of this compound (6 mg/kg) was administered.

-

Maintenance Infusion: This was followed by a continuous maintenance infusion of 0.5 mg/kg/hour over 24 hours under monitored conditions.

-

-

Outcome Measures:

-

Primary: Length of hospital stay.

-

Secondary: Arterial blood gases (PaCO2, P/F ratio), and dyspnea severity score.

-

-

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Intravenous this compound therapy for asthma. A comparison of two methods of administration in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound on cardiac rhythm in advanced chronic obstructive pulmonary disease: correlation with serum theophylline levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijbcp.com [ijbcp.com]

- 5. Theophylline in the management of asthma: time for reappraisal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomised controlled trial of this compound for severe acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rch.org.au [rch.org.au]

- 8. Intravenous this compound for acute severe asthma in children over two years receiving inhaled bronchodilators | Cochrane [cochrane.org]

- 9. Intravenous this compound for acute severe asthma in children over two years receiving inhaled bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intravenous this compound in the treatment of acute bronchospastic exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in acute exacerbation of COPD: Utility and treatment effects in hypercapnic respiratory failure (ACUTE): A pilot observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound in the Treatment of Acute Exacerbation of COPD: Acute Study - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Aminophylline in Bronchial Smooth Muscle Relaxation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophylline, a 2:1 complex of theophylline and ethylenediamine, has been a cornerstone in the management of bronchospastic diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades. Its primary therapeutic effect, bronchodilation, arises from the relaxation of airway smooth muscle. While clinically effective, the precise molecular mechanisms underpinning this action are multifaceted and involve several key intracellular targets. This technical guide provides a comprehensive overview of the principal molecular targets of this compound in bronchial smooth muscle cells, detailing the experimental protocols used to elucidate these interactions and presenting quantitative data for a thorough comparative analysis.

Core Molecular Targets and Signaling Pathways

This compound's bronchodilatory and anti-inflammatory effects are primarily attributed to the actions of its active component, theophylline. Theophylline's influence on bronchial smooth muscle tone is not mediated by a single, exclusive mechanism but rather through the modulation of multiple signaling pathways. The three principal molecular targets identified are:

-

Non-selective inhibition of phosphodiesterases (PDEs)

-

Antagonism of adenosine receptors

-

Activation of histone deacetylases (HDACs)

These primary interactions trigger a cascade of downstream events, including the modulation of intracellular cyclic nucleotide levels, protein kinase activity, and calcium homeostasis, all of which culminate in the relaxation of the bronchial smooth muscle.

Phosphodiesterase (PDE) Inhibition

The most well-established mechanism of action for theophylline is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1] PDEs are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, theophylline increases the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways that promote smooth muscle relaxation.[1]

In human airway smooth muscle, the most relevant PDE isoforms are PDE3 and PDE4, which primarily hydrolyze cAMP.[3][4] Theophylline inhibits these isoforms, leading to an accumulation of cAMP.

Signaling Pathway: PDE Inhibition

References

- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminophylline's Effect on Intracellular Cyclic AMP (cAMP) Levels: A Technical Guide

Executive Summary

Aminophylline, a 2:1 complex of theophylline and ethylenediamine, is a clinically significant methylxanthine drug primarily used for its bronchodilatory effects in managing respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic actions are mediated by theophylline, which modulates intracellular signaling pathways.[3][4] The primary mechanism underpinning its physiological effects is the elevation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][6] This guide provides an in-depth technical overview of the dual molecular mechanisms by which this compound increases cAMP levels, presents quantitative data from key studies, and details a representative experimental protocol for measuring these effects.

Core Mechanisms of Action

Theophylline, the active component of this compound, elevates intracellular cAMP concentrations through two distinct and synergistic mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][3][5]

Mechanism 1: Phosphodiesterase (PDE) Inhibition

Cyclic AMP is synthesized from ATP by the enzyme adenylyl cyclase and is subsequently degraded to the inactive metabolite AMP by a family of enzymes known as phosphodiesterases (PDEs).[7] Theophylline acts as a competitive, non-selective inhibitor of PDE isoenzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle and immune cells.[1][3][8]

By inhibiting PDE activity, theophylline prevents the breakdown of cAMP.[6][7] This leads to the accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA).[2] The activation of the cAMP/PKA pathway in bronchial smooth muscle cells ultimately results in muscle relaxation and bronchodilation.[1][3]

Mechanism 2: Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by binding to G-protein-coupled receptors.[5] The A1 adenosine receptor subtype is coupled to an inhibitory G-protein (Gi).[9] When adenosine binds to the A1 receptor, the activated Gi protein inhibits adenylyl cyclase, thereby suppressing the rate of cAMP synthesis.[9]

Theophylline is a non-selective adenosine receptor antagonist.[2][3] By competitively blocking the A1 receptor, theophylline prevents adenosine from exerting its inhibitory effect on adenylyl cyclase.[5][10] This "removal of the brake" on cAMP production leads to a net increase in its intracellular concentration, complementing the effects of PDE inhibition.

Quantitative Data on cAMP Modulation

The following table summarizes quantitative findings from a study investigating the dose-dependent effects of theophylline on intracellular cAMP levels in bovine tracheal smooth muscle cells (BTSMC). This data provides a clear illustration of the drug's efficacy in modulating this key signaling pathway.

| Cell Type | Drug Concentration (μM) | Baseline cAMP (fmol/well) | Post-Treatment cAMP (fmol/well) | Fold Increase (Approx.) | Reference |

| Bovine Tracheal Smooth Muscle Cells | 1 | 86 ± 11 | 124 ± 13 | 1.4x | [11] |

| Bovine Tracheal Smooth Muscle Cells | 10 | 86 ± 11 | 440 ± 65 | 5.1x | [11] |

| Bovine Tracheal Smooth Muscle Cells | 100 | 86 ± 11 | 561 ± 76 | 6.5x | [11] |

Data presented as mean ± standard deviation.

Experimental Protocol: Measurement of Intracellular cAMP

This section outlines a generalized protocol for quantifying changes in intracellular cAMP levels in a cell-based assay following treatment with this compound. The method is based on a competitive immunoassay format, widely available in commercial kits (e.g., HTRF, ELISA, Luminescence-based).[12][13]

Materials and Reagents

-

Cell line of interest (e.g., Human Airway Smooth Muscle cells, HEK293)

-

Appropriate cell culture medium and supplements

-

White, opaque 96-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Commercial cAMP assay kit (containing cell lysis buffer, labeled cAMP conjugate, detection antibody, and substrate)

-

cAMP standards for standard curve generation

-

Multichannel pipette

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Step-by-Step Procedure

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and culture overnight to allow for adherence.[12]

-

Drug Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer or medium to achieve the final desired concentrations.

-

Cell Treatment: Remove culture medium from the cells. Add the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate at 37°C for a specified duration (e.g., 15-30 minutes) to stimulate changes in cAMP levels.[12]

-

Cell Lysis: Add the kit-specific cell lysis buffer to each well to stop the reaction and release intracellular cAMP.

-

cAMP Detection: Add the detection reagents, including the labeled cAMP conjugate and the specific antibody, to each well according to the manufacturer's instructions.[13]

-

Signal Development: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the competitive binding reaction to reach equilibrium.

-

Data Acquisition: Measure the signal (e.g., luminescence) using a compatible plate reader. The signal generated is typically inversely proportional to the amount of intracellular cAMP.[12]

-

Data Analysis: Generate a standard curve using the readings from the cAMP standards. Use the regression equation from the standard curve to calculate the absolute cAMP concentration in each experimental well.

Conclusion

This compound elevates intracellular cAMP levels through a robust, dual-action mechanism involving both the inhibition of cAMP-degrading phosphodiesterase enzymes and the antagonism of A1 adenosine receptors that otherwise suppress cAMP synthesis. Quantitative studies confirm a significant, dose-dependent increase in cAMP following treatment. The experimental protocols provided herein offer a standardized framework for researchers to investigate and quantify the effects of this compound and other methylxanthines on this critical second messenger pathway, facilitating further research and development in respiratory and cardiovascular pharmacology.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gpnotebook.com [gpnotebook.com]

- 8. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Adenosine - Wikipedia [en.wikipedia.org]

- 10. EFFECTS OF THEOPHYLLINE AND DIBUTYRYL-cAMP ON ADENOSINE RECEPTORS AND HEART RATE IN CULTURED CARDIOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Foundational Anti-inflammatory Properties of Aminophylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research concerning the anti-inflammatory properties of aminophylline. While traditionally recognized for its bronchodilator effects in treating respiratory diseases like asthma and COPD, a significant body of evidence reveals its potent immunomodulatory and anti-inflammatory activities.[1][2][3] this compound, a 2:1 complex of theophylline and ethylenediamine, owes its pharmacological effects primarily to theophylline.[1][4][5] This document details the core molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for foundational experiments, serving as a critical resource for professionals in the field.

Core Anti-inflammatory Mechanisms of Action

Theophylline, the active component of this compound, exerts its anti-inflammatory effects through several distinct molecular pathways. These mechanisms often occur at concentrations lower than those required for significant bronchodilation and are independent of its bronchodilator action.[6]

One of the primary mechanisms is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[3][7] These enzymes are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDEs, theophylline increases the intracellular concentrations of these second messengers. Elevated cAMP levels, in particular, activate Protein Kinase A (PKA), which leads to the suppression of inflammatory cell function, including the inhibition of mediator release from mast cells, eosinophils, and alveolar macrophages.[2][8][9] This action reduces the release of pro-inflammatory cytokines like TNF-alpha and leukotrienes.[2]

Theophylline acts as a non-selective antagonist at adenosine receptors, particularly A1, A2, and A3.[7][8] Adenosine is known to have pro-inflammatory effects in certain contexts, such as promoting bronchoconstriction and mediator release.[7][10] By blocking these receptors, theophylline can prevent adenosine-mediated inflammation, contributing to its overall anti-inflammatory profile.[2] However, this antagonism is also linked to some of the drug's side effects, such as cardiac arrhythmias and seizures.[8]

A distinct and crucial anti-inflammatory mechanism of theophylline is the activation of histone deacetylases (HDACs), specifically HDAC2.[11] In inflammatory conditions, particularly those characterized by oxidative stress like COPD, HDAC activity is reduced.[8][12] This reduction leads to increased histone acetylation, which promotes the transcription of inflammatory genes. Theophylline, at therapeutic concentrations, can restore HDAC activity.[8] This action enhances the anti-inflammatory effects of corticosteroids, which recruit HDACs to suppress the expression of inflammatory genes, thereby reversing steroid resistance observed in diseases like COPD.[13][12]

Theophylline has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14][15][16] The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14] By stabilizing IκBα, theophylline blocks the nuclear translocation of the active NF-κB subunits (p50-p65), thereby suppressing the transcription of target inflammatory genes.[14][17]

Quantitative Evidence of Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various experimental models, from in vitro cell cultures to animal and human studies. The following tables summarize key findings.

Table 1: In Vitro and Biochemical Data

| Parameter | Model/System | Concentration/Dose | Result | Reference |

|---|---|---|---|---|

| PDE Inhibition | Non-selective | IC50: 0.12 mM | Inhibits cAMP/cGMP breakdown | [18] |

| ROS Production | BAL cells from guinea pigs | ≥20 µg/mL | Concentration-dependent inhibition | [19] |

| Endothelial Permeability | LPS-treated HUVECs | 1 mM | Significantly reduced permeability | [20] |

| HDAC Activity | COPD Alveolar Macrophages | Therapeutic concentrations | Sixfold increase in activity | [13] |

| NF-κB Activation | Human pulmonary epithelial cells | Therapeutic concentrations | Suppression of NF-κB-p65 nuclear translocation |[14] |

Table 2: Data from Animal Models

| Animal Model | Condition | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| New Zealand Rabbits | ARDS (Saline Lavage) | 1 mg/kg IV this compound | Decreased levels of TNFα, IL-1β, IL-6, IL-8, IL-13, IL-18; Reduced lung edema and oxidative damage. | [21][22] |

| Ovalbumin-sensitized Guinea Pigs | Allergic Asthma | Repeated inhalation (25 mg/mL) | Suppressed eosinophil infiltration in BAL fluid and lung tissue; Suppressed airway hypersensitivity to ACh. | [19][23] |

| Rats | Carrageenin-induced paw edema | Oral administration | Demonstrated dose-dependent antiedemic activity. |[24] |

Table 3: Data from Clinical Studies

| Study Population | Condition | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Critically Ill Children | Various | This compound therapy (24h) | Significant decrease in IL-6 and IL-10 levels in patients with elevated CRP. | [6] |

| Patients with Acute Asthma | Acute Exacerbation | IV this compound infusion | Significant decrease in serum Eosinophil Cationic Protein (ECP), histamine, and serotonin. | [25] |

| COVID-19 Patients | ARDS | Loading dose: 240-480 mg Maintenance: 720-960 mg | Did not significantly improve inflammatory parameters (CRP, IL-6, NLR). Lymphocyte count decreased. |[26][27] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

This protocol is based on studies investigating this compound's effect on acute lung injury.[21][22]

Objective: To evaluate the anti-inflammatory effect of this compound in an animal model of Acute Respiratory Distress Syndrome (ARDS).

Materials:

-

New Zealand white rabbits

-

Anesthesia and ventilation equipment

-

Normal saline (0.9% NaCl), warmed to 37°C

-

This compound solution for intravenous injection (1 mg/kg)

-

Materials for bronchoalveolar lavage (BAL) and lung tissue harvesting

-

ELISA kits for cytokine measurement (TNFα, IL-1β, IL-6, etc.)

-

Reagents for oxidative stress marker analysis (TBARS, 3-NT)

Methodology:

-

Animal Preparation: Anesthetize rabbits and establish mechanical ventilation. Insert catheters for drug administration and blood sampling.

-

ARDS Induction: Induce lung injury by repeated lung lavage with warmed normal saline until a target PaO₂/FiO₂ ratio (e.g., < 26.7 kPa) is achieved, confirming ARDS.

-

Grouping: Randomly divide animals into groups: (1) Healthy Ventilated Control, (2) ARDS (untreated), (3) ARDS + this compound (1 mg/kg IV).

-

Treatment: Administer a single intravenous dose of this compound to the treatment group.

-

Monitoring: Ventilate all animals for a set period (e.g., 4 hours), regularly recording respiratory parameters (lung compliance, airway resistance, blood gases).

-

Sample Collection: At the end of the experiment, euthanize the animals. Perform a post-mortem BAL to collect airway fluid. Harvest lung tissue for analysis.

-

Analysis:

-

Measure lung wet/dry ratio to quantify pulmonary edema.

-

Use ELISA to measure concentrations of pro-inflammatory cytokines (TNFα, IL-1β, IL-6, IL-8) in lung tissue homogenates and BAL fluid.

-

Assess markers of oxidative damage (e.g., TBARS, 3-nitrotyrosine) in lung tissue.

-

This protocol is adapted from studies examining the molecular mechanism of theophylline on the NF-κB pathway.[14]

Objective: To determine if this compound (theophylline) inhibits TNF-α-induced NF-κB activation in vitro.

Materials:

-

Human pulmonary epithelial cell line (e.g., A549)

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

Recombinant human TNF-α

-

Theophylline solution

-

Nuclear and cytoplasmic protein extraction kits

-

Reagents for Western blotting: primary antibodies (anti-NF-κB p65, anti-IκBα, anti-lamin B), secondary HRP-conjugated antibodies, ECL substrate.

-

SDS-PAGE equipment

Methodology:

-

Cell Culture: Culture A549 cells to approximately 80% confluency in standard conditions.

-

Pre-treatment: Pre-treat cells with varying concentrations of theophylline for a specified time (e.g., 1-2 hours). Include a vehicle-only control.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

-

Protein Extraction:

-

Cytoplasmic Extracts: Harvest cells and perform cytoplasmic protein extraction according to the kit manufacturer's protocol. This fraction will be used to analyze IκBα levels.

-

Nuclear Extracts: Following cytoplasmic extraction, proceed to extract nuclear proteins from the remaining pellet. This fraction will be used to analyze the translocation of NF-κB p65.

-

-

Western Blotting:

-

Quantify protein concentrations in all extracts.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Probe one set of membranes (cytoplasmic extracts) with an anti-IκBα antibody to assess its degradation.

-

Probe a second set of membranes (nuclear extracts) with an anti-NF-κB p65 antibody to assess its translocation. Use an antibody against a nuclear protein like Lamin B as a loading control.

-

Incubate with appropriate secondary antibodies and visualize bands using an ECL detection system.

-

-

Analysis: Compare the band intensities between different treatment groups. Inhibition of NF-κB activation is indicated by the preservation of IκBα in the cytoplasm and a reduction of NF-κB p65 in the nucleus in theophylline-treated, TNF-α-stimulated cells compared to cells stimulated with TNF-α alone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. A Prospective Assessment of the Effect of this compound Therapy on Urine Output and Inflammation in Critically Ill Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of theophylline and selective phosphodiesterase inhibitors [jstage.jst.go.jp]

- 10. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. tandfonline.com [tandfonline.com]

- 20. This compound modulates the permeability of endothelial cells via the Slit2-Robo4 pathway in lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory activity of non-selective PDE inhibitor this compound on the lung tissue and respiratory parameters in animal model of ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effects of inhaled this compound on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ebm-journal.org [ebm-journal.org]

- 25. Aminophilline suppress the release of chemical mediators in treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 27. Evaluation of the effect of this compound on inflammatory parameters in COVID-19 patients with acute respiratory distress syndrome | Pharmacy Education [pharmacyeducation.fip.org]

Methodological & Application

Application Note: Protocol for Preparing Stable Aminophylline Solutions for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation of stable aminophylline solutions intended for use in animal research. It includes detailed methodologies for preparing solutions for various administration routes, information on stability and storage, and quantitative data to ensure accurate and reproducible results. Additionally, it outlines this compound's mechanism of action with a corresponding signaling pathway diagram and provides a visual workflow for solution preparation.

Introduction

This compound is a 2:1 complex of theophylline and ethylenediamine; the ethylenediamine component enhances the aqueous solubility of theophylline.[1][2] It is primarily used as a bronchodilator in both clinical and research settings to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4] In animal studies, this compound is a valuable tool for investigating respiratory pharmacology, cardiac function, and central nervous system stimulation.[5] The stability of this compound solutions is critical for obtaining reliable experimental outcomes. These solutions are susceptible to degradation from factors such as pH, light, temperature, and atmospheric carbon dioxide.[1][6][7][8] This protocol details the necessary steps to prepare stable this compound solutions for parenteral and oral administration in animal models.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to theophylline. After administration, theophylline exerts its effects through several mechanisms:

-

Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline blocks PDE enzymes (primarily types III and IV), which are responsible for breaking down cyclic adenosine monophosphate (cAMP).[3][4] The resulting increase in intracellular cAMP levels leads to the relaxation of smooth muscles, especially in the bronchial airways, causing bronchodilation.[9][10]

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1 and A2).[4][9] By blocking these receptors, it prevents adenosine-mediated bronchoconstriction.[3]

-

Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which may contribute to its anti-inflammatory effects.[4][11]

These actions collectively result in bronchodilation, reduced airway inflammation, and stimulation of the central nervous and cardiac systems.[10]

Figure 1: Simplified signaling pathway of this compound.

Physicochemical Properties and Stability Data

The stability of this compound is influenced by its formulation and storage conditions. Key quantitative data regarding its solubility and stability are summarized below.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Freely soluble[7]; 50 mg/mL[1]; 6.25 mg/mL[2] | Solubility is enhanced by ethylenediamine. Solutions may become cloudy upon CO2 absorption.[7] |

| Ethanol | Insoluble or slightly soluble[7][10][12] | Not a recommended solvent. |

| Ether | Insoluble[1][10][12] | Not a recommended solvent. |

| DMSO | 14.29 mg/mL[2] | Use of newly opened DMSO is recommended.[2] |

Table 2: Stability of this compound Solutions

| Condition | Vehicle/Solvent | Concentration | Stability Data |

|---|---|---|---|

| Temperature & Light | Aqueous solutions | Not specified | Degradation increases with temperature and exposure to sunlight.[6][13] |

| pH | Aqueous solutions | Not specified | Solutions are alkaline (pH 8.0-9.5).[14] Stability is poor at pH < 8.[8] A pH of 8.6-9.0 is suggested for optimal stability.[15] |

| Storage (Refrigerated) | Bacteriostatic water for injection | 5 mg/mL | Stable for at least 90 days at 4°C in plastic syringes.[13] |

| 1:1 Ora Sweet:Ora Plus | 3 mg/mL | Stable for up to 90 days at 4°C.[13] | |

| 1:1 Ora Sweet:Ora Plus | 21 mg/mL | Unstable; failed to maintain 90% concentration at 4°C.[13] | |

| Storage (Room Temp) | Various IV fluids (e.g., Normal Saline, Ringer's) | 1 g/L | Stable for 2 days at 27±3°C.[6] |

| IV fluids with dextrose | 1 g/L | A yellow tinge may appear after 2 days.[6][13] | |

| Parenteral Nutrition (PN) solutions | 0.25-1.50 mg/mL | Stable for 24 hours.[16] | |

| Bacteriostatic water for injection | 5 mg/mL | Stable for at least 90 days at 22°C in plastic syringes.[13] |

| | 1:1 Ora Sweet:Ora Plus | 3 mg/mL & 21 mg/mL | Stable for up to 90 days at 25°C.[13] |

Experimental Protocols

General Considerations for Stability

-

Carbon Dioxide (CO₂): Upon exposure to air, this compound solutions can absorb CO₂, causing the liberation of free theophylline, which is less soluble and may precipitate.[1][7] All solutions should be prepared using CO₂-free water and stored in tightly sealed containers.[7][15]

-

Light: this compound is sensitive to light.[1][7] Protect solutions from light by using amber vials or by wrapping containers in foil.

-

pH: The solution's pH should be maintained in the alkaline range (ideally 8.6-9.0) to ensure stability.[14][15]

-

Materials: Use glass or polypropylene containers. Avoid contact with metals.[1]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound for Dogs and Cats [petplace.com]

- 6. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound, anhydrous, 98% | Fisher Scientific [fishersci.ca]

- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. US4073907A - Stabilized this compound solution and process therefor - Google Patents [patents.google.com]

- 16. Stability of this compound injection in three parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Aminophylline in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Introduction

Aminophylline is a complex of theophylline and ethylenediamine, widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Theophylline, the active component, has a narrow therapeutic index, typically between 10 and 20 µg/mL in adults.[2] Concentrations below this range may not be effective, while higher concentrations can lead to significant toxicity, including nausea, headache, cardiac arrhythmias, and seizures.[3] Therefore, therapeutic drug monitoring (TDM) of theophylline concentrations in plasma is crucial to ensure efficacy and prevent adverse effects.[2][4][5] This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound (measured as theophylline) in human plasma. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Materials and Methods

1. Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using a compatible chromatography data system.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: UV-Vis Detector

-

Column: C18 reversed-phase column (e.g., InertSustain C18, 5 µm, 4.6 x 150 mm)[2][3]

-

Software: OpenLab CDS or equivalent

2. Chemicals and Reagents

-

This compound reference standard (USP grade)

-

Theophylline reference standard (for quality controls)

-

Internal Standard (IS), e.g., Hydrochlorothiazide or another suitable compound not co-administered with this compound.[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Ortho-phosphoric acid (Analytical grade)

-

Human plasma (drug-free)

-

Ultrapure water

3. Chromatographic Conditions

-

Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile. A gradient or isocratic elution can be used. For this protocol, an isocratic elution with a ratio of 85:15 (v/v) buffer to acetonitrile is proposed.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 272 nm[4]

-

Injection Volume: 20 µL

-

Run Time: Approximately 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

-

Mobile Phase Preparation (50 mM KH₂PO₄ Buffer, pH 4.0):

-

Dissolve 6.8 g of KH₂PO₄ in 1 L of ultrapure water.

-

Adjust the pH to 4.0 using ortho-phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 85:15 v/v). Degas the mobile phase before use.

-

-

Standard Stock Solution Preparation (1 mg/mL of Theophylline):

-

Accurately weigh 10 mg of theophylline reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This will be the primary stock solution.

-

-

Internal Standard (IS) Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the theophylline stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Protocol 2: Sample Preparation (Protein Precipitation)

-

Sample Thawing: Thaw the plasma samples, calibration standards, and quality control samples at room temperature. Vortex for 30 seconds to ensure homogeneity.[1]

-

Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Adding Internal Standard: Add 20 µL of the IS working solution (e.g., 250 µg/mL) to each tube, except for the blank plasma sample.

-

Protein Precipitation: Add 760 µL of a precipitating agent (e.g., 2% zinc sulfate solution or acetonitrile) to the tube.[1]

-

Vortexing: Vortex the mixture for 1.5 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.

Protocol 3: Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking 200 µL of drug-free human plasma with the appropriate working standard solutions to obtain final concentrations of 0.5, 1, 2.5, 5, 10, and 20 µg/mL of theophylline.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (1.5 µg/mL), medium (7.5 µg/mL), and high (15 µg/mL) in the same manner as the calibration standards.

-

Process the calibration standards and QC samples alongside the unknown plasma samples using the sample preparation protocol described above.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data for method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2 | 1.2 |

| Theoretical Plates | > 2000 | > 3000 |

| Retention Time (Theophylline) | - | ~4.2 min[2] |

| Retention Time (IS) | - | Varies |

Table 2: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Linear Regression Equation |

| Theophylline | 0.5 - 20 | > 0.999 | y = mx + c |

Table 3: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 1.5 | < 5% | < 5% | 95 - 105% |

| Medium QC | 7.5 | < 5% | < 5% | 95 - 105% |

| High QC | 15 | < 5% | < 5% | 95 - 105% |

Table 4: Recovery

| QC Level | Concentration (µg/mL) | Recovery (%) |

| Low QC | 1.5 | > 90% |

| Medium QC | 7.5 | > 90% |

| High QC | 15 | > 90% |

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Concentration (µg/mL) |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.5 µg/mL |

Visualizations

Caption: Overall experimental workflow for this compound quantification in plasma.

Caption: Detailed workflow of the plasma sample preparation protocol.

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Studying Bronchodilation with Aminophylline in Guinea Pig Models of Bronchoconstriction

Introduction

Aminophylline is a complex of theophylline and ethylenediamine that functions as a bronchodilator.[1] Its primary application in respiratory research, particularly in guinea pig models of asthma and airway hyperreactivity, is to reverse or prevent bronchoconstriction. The user's initial query about inducing bronchoconstriction with this compound is inconsistent with its known pharmacological action. This compound's mechanism involves relaxing the smooth muscle of the bronchial airways.[2][3] Therefore, these application notes provide protocols for inducing bronchoconstriction in guinea pigs using standard bronchoconstrictor agents and then detail the use of this compound to study its bronchodilatory effects.

The guinea pig is a well-established animal model for asthma research due to the anatomical and physiological similarities of its airways to humans.[4] Notably, allergen-induced bronchospasm in both humans and guinea pigs is primarily mediated by histamine and leukotrienes.[4]

Mechanism of Action: this compound as a Bronchodilator

This compound exerts its bronchodilatory effects through the action of its active component, theophylline. The primary mechanisms include:

-

Inhibition of Phosphodiesterase (PDE): Theophylline non-selectively inhibits PDE isoenzymes (primarily PDE3 and PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] Elevated cAMP levels in airway smooth muscle cells activate protein kinase A, which in turn leads to the relaxation of these muscles and subsequent bronchodilation.[3]

-

Adenosine Receptor Antagonism: Theophylline blocks adenosine A1 and A2 receptors.[3][5] Adenosine can induce bronchoconstriction in asthmatic subjects, so blocking its receptors contributes to the bronchodilatory effect of this compound.[2][3]

Experimental Protocols

Protocol 1: Induction of Bronchoconstriction with Histamine and Reversal by this compound

This protocol outlines the induction of bronchoconstriction using histamine aerosol and the subsequent administration of this compound to assess its bronchodilatory capacity.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Histamine dihydrochloride solution (1% in saline)[6]

-

This compound solution for injection (intravenous or intraperitoneal)

-

Saline solution (0.9% NaCl)

-

Whole-body plethysmograph for conscious animals or a ventilation setup for anesthetized animals to measure airway resistance.

-

Nebulizer

-

Animal scale

Procedure:

-

Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions for at least one week.

-

Baseline Measurement: Place the guinea pig in the whole-body plethysmograph and record baseline respiratory parameters for 10-15 minutes.

-

Histamine Challenge:

-

Prepare a 1% histamine solution in sterile saline.

-

Expose the guinea pig to an aerosol of the histamine solution using a nebulizer connected to the plethysmograph chamber.[6]

-

Monitor for signs of bronchoconstriction, such as increased respiratory rate, labored breathing (dyspnea), and convulsions.[6] Objective measurements will show an increase in airway resistance.

-

The challenge is typically continued until a clear bronchoconstrictive response is observed.

-

-

This compound Administration:

-

Post-Treatment Monitoring: Continuously record respiratory parameters to measure the reversal of bronchoconstriction. Monitor the time to onset and the duration of the bronchodilatory effect.

-

Control Group: A control group should receive a saline injection instead of this compound to account for the natural resolution of histamine-induced bronchoconstriction.

Protocol 2: this compound's Effect on Acetylcholine-Induced Bronchoconstriction

This protocol assesses the ability of this compound to counteract bronchoconstriction induced by the cholinergic agonist, acetylcholine (ACh).

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Acetylcholine chloride solution

-

This compound solution

-

Anesthesia (e.g., urethane)

-

Mechanical ventilator

-

Equipment to measure total lung resistance and dynamic compliance

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a mechanical ventilator.

-

Baseline Measurement: Record stable baseline values for total lung resistance and dynamic compliance.

-

Acetylcholine Challenge: Administer acetylcholine intravenously. Doses can range from 3-1000 µg/kg i.v. to induce a dose-dependent bronchoconstriction.[9][10]

-

This compound Pre-treatment or Reversal:

-

Pre-treatment: Administer this compound (e.g., 10-20 mg/kg i.p. or a lower dose i.v.) 15-30 minutes before the acetylcholine challenge to assess its protective effect.[8]

-

Reversal: Induce bronchoconstriction with acetylcholine first, and then administer this compound to study its rescue potential.

-

-

Data Acquisition: Continuously record airway mechanics to quantify the degree of bronchoconstriction and the effect of this compound.

Protocol 3: this compound in an Ovalbumin-Sensitized Allergic Asthma Model

This protocol describes the use of this compound in a more clinically relevant model of allergic asthma, where bronchoconstriction is induced by an allergen challenge.

Materials:

-

Male Hartley guinea pigs (250-300 g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)₃) as an adjuvant

-

This compound solution (for inhalation or injection)

-

Whole-body plethysmograph

-

Nebulizer

Procedure:

-

Sensitization:

-

This compound Pre-treatment:

-

Inhalation: Place the sensitized guinea pig in an exposure chamber and administer nebulized this compound (e.g., 25 mg/mL for 30 minutes) before the OVA challenge.[8]

-

Injection: Alternatively, administer this compound via intraperitoneal (10-20 mg/kg) or intravenous injection prior to the challenge.[7][8]

-

-

Ovalbumin Challenge:

-

Place the guinea pig in the whole-body plethymograph.

-

Expose the animal to an aerosol of OVA (e.g., 0.5-1%) for a defined period (e.g., 10 minutes) to induce an allergic bronchoconstrictive response.[11]

-

-

Measurement of Airway Response:

-

Record respiratory parameters (e.g., enhanced pause - Penh) before, during, and after the OVA challenge to quantify the severity of the early asthmatic response.

-

The effectiveness of this compound pre-treatment is determined by the degree of suppression of the OVA-induced increase in airway resistance.[8][12]

-

Data Presentation

Table 1: Dosing of this compound in Guinea Pig Models

| Route of Administration | Dose Range | Application | Reference(s) |

| Intravenous (i.v.) | 5-20 mg/kg | Reversal of histamine-induced bronchoconstriction | [4][7] |

| Intraperitoneal (i.p.) | 10-50 mg/kg | Inhibition of antigen-induced bronchoconstriction | [7][8] |

| Inhalation | 25 mg/mL (30 min) | Pre-treatment for OVA-induced airway constriction | [8] |

Table 2: Common Bronchoconstrictors and Dosing in Guinea Pigs

| Bronchoconstrictor | Route of Administration | Dose Range | Application | Reference(s) |

| Histamine | Inhalation (aerosol) | 1% solution | Induction of acute bronchospasm | [6] |

| Acetylcholine | Intravenous (i.v.) | 3-1000 µg/kg | Induction of dose-dependent bronchoconstriction | [9][10] |

| Ovalbumin (in sensitized animals) | Inhalation (aerosol) | 0.5-1% solution | Induction of allergic airway response | [11] |

Visualizations

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pulmonary responses of salbutamol tolerant guinea-pigs to this compound and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 7. Effects of intravenous theophylline, this compound and ethylenediamine on antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of inhaled this compound on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of substance P-induced bronchoconstriction in the guinea-pig: a comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. tandfonline.com [tandfonline.com]

Aminophylline: A Pharmacological Tool for Interrogating cAMP Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophylline, a compound of the bronchodilator theophylline and the solubilizing agent ethylenediamine, has long been a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its clinical applications, this compound serves as a valuable pharmacological tool for investigating the intricate signaling pathways mediated by cyclic adenosine monophosphate (cAMP). This second messenger plays a pivotal role in a vast array of cellular processes, making the ability to modulate its intracellular concentration essential for research in numerous therapeutic areas.

These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in studying cAMP signaling. The information is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of cAMP in cellular function and disease.

Mechanism of Action: A Dual Approach to cAMP Modulation